3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one

Catalog No.
S3351674
CAS No.
62845-10-7
M.F
C15H9ClO4
M. Wt
288.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one

CAS Number

62845-10-7

Product Name

3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one

IUPAC Name

3-(3-chlorophenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C15H9ClO4

Molecular Weight

288.68 g/mol

InChI

InChI=1S/C15H9ClO4/c16-9-3-1-2-8(4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,17-18H

InChI Key

NKDPIBPNSMKOPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=COC3=CC(=CC(=C3C2=O)O)O

3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by a chromone backbone with two hydroxyl groups at positions 5 and 7, and a para-chlorophenyl group at position 3. Its chemical formula is C15H9ClO4C_{15}H_{9}ClO_{4}, and it has a molecular weight of approximately 288.68 g/mol. The compound exhibits a density of around 1.5 g/cm³ and a boiling point of approximately 511.3 °C at 760 mmHg . The presence of the chlorine atom and hydroxyl groups enhances its reactivity and potential biological interactions.

The chemical reactivity of 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one can be attributed to its functional groups, which allow for various reactions, including:

  • Nucleophilic substitutions: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
  • Hydroxyl group reactivity: The hydroxyl groups can engage in hydrogen bonding and act as nucleophiles in further chemical transformations.
  • Oxidation reactions: The compound may undergo oxidation to form more reactive intermediates, which can be useful in synthetic pathways.

These reactions are facilitated by the compound's ability to stabilize intermediates through resonance.

3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one exhibits a range of biological activities due to its structural features:

  • Antioxidant properties: The hydroxyl groups contribute to its ability to scavenge free radicals.
  • Anti-inflammatory effects: Similar compounds have shown potential in reducing inflammation.
  • Anticancer activity: Some studies suggest that chromone derivatives may inhibit cancer cell growth through various mechanisms.

The specific mechanisms of action for this compound are still under investigation, but its structural characteristics indicate significant potential for therapeutic applications.

Several methods have been developed for synthesizing 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one:

  • Condensation reactions: This method typically involves the condensation of appropriate phenolic compounds with chlorinated substrates.
  • Cyclization reactions: Utilizing cyclization techniques can facilitate the formation of the chromone ring structure from suitable precursors.
  • Functional group modifications: Existing chromone derivatives can be modified through halogenation and hydroxylation processes to yield the target compound.

These methods allow for efficient production with varying yields depending on the specific conditions employed.

3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one has several potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in treating oxidative stress-related diseases and cancer.
  • Cosmetics: Due to its antioxidant properties, it may be used in skincare formulations to protect against oxidative damage.
  • Research: As a research compound, it is valuable for studying the mechanisms of action of chromone derivatives and their biological effects.

Interaction studies involving 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one have focused on its binding affinity to various biological targets. These studies highlight:

  • Hormonal modulation: Potential interactions with estrogen receptors suggest it may influence hormonal pathways.
  • Enzyme inhibition: Investigations into its ability to inhibit certain enzymes could provide insights into its anticancer properties.

While these interactions indicate therapeutic potential, they also necessitate caution regarding possible side effects associated with hormonal modulation.

Several compounds share structural similarities with 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
5-HydroxyflavoneHydroxyl group at position 5Known for strong antioxidant properties
6-MethoxyflavoneMethoxy group at position 6Exhibits anti-inflammatory effects
2-(4-Chlorophenyl)-4H-chromen-4-oneChlorinated phenyl group at position 2Similar structure but different biological activities
7-HydroxyflavoneHydroxyl group at position 7Stronger anticancer activity compared to others

The uniqueness of 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one lies in its specific substitution pattern and the presence of both hydroxyl and chlorinated groups. These features enhance its biological activity and reactivity compared to other chromone derivatives.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

288.0189365 g/mol

Monoisotopic Mass

288.0189365 g/mol

Heavy Atom Count

20

UNII

FT3V3J5647

Wikipedia

SCHEMBL3355884

Dates

Modify: 2023-07-26

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